4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid
Description
Molecular Architecture and Stereochemical Considerations
4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid (C₁₄H₁₈O₃) features a tetrahydropyran (oxane) ring substituted at the 4-position with a carboxylic acid group (–COOH) and a 3,5-dimethylphenyl moiety. The molecular architecture is defined by the six-membered oxane ring in a chair conformation, with both substituents occupying equatorial positions to minimize steric strain. The 3,5-dimethylphenyl group introduces steric bulk, while the carboxylic acid contributes hydrogen-bonding capacity.
The IUPAC name, this compound, reflects the substitution pattern. The SMILES string (CC1=CC(=CC(=C1)C2(CCOCC2)C(=O)O)C) confirms the connectivity: the oxane ring (C1CCOCC1) is linked to the carboxylic acid and the 3,5-dimethylphenyl group at the 4-position. Stereoelectronic effects arise from the electron-donating methyl groups on the phenyl ring, which increase local electron density and may influence the acidity of the carboxylic acid group (pKa ≈ 4.43).
Key Structural Features :
- Molecular Weight : 234.29 g/mol.
- Stereochemistry : The chair conformation of the oxane ring positions substituents equatorially, reducing 1,3-diaxial interactions.
- Bond Angles : The C–O–C bond in the oxane ring is approximately 111°, consistent with tetrahedral geometry.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, related oxane derivatives provide insights. For example, tetrahydro-2H-pyran-4-carboxylic acid (C₆H₁₀O₃) crystallizes in a monoclinic system with a density of 1.1066 g/cm³ and a melting point of 87°C. By analogy, the dimethylphenyl substituent in this compound likely induces tighter crystal packing due to van der Waals interactions, potentially elevating its melting point compared to simpler analogs.
Hydrogen bonding between carboxylic acid groups and the oxane oxygen is a critical conformational determinant. In similar structures, such as 4-[(3-fluorophenyl)methyl]oxane-4-carboxylic acid, intramolecular hydrogen bonds stabilize the chair conformation. Computational models suggest that the 3,5-dimethylphenyl group adopts a planar orientation relative to the oxane ring, minimizing torsional strain.
Table 1: Comparative Crystallographic Data for Oxane Carboxylic Acid Derivatives
Comparative Structural Analysis with Related Oxane Carboxylic Acid Derivatives
Structurally analogous oxane carboxylic acids exhibit variations in substituent effects on physicochemical properties:
Tetrahydro-2H-pyran-4-carboxylic acid (C₆H₁₀O₃) : Lacking aryl substituents, this compound has a lower molecular weight (130.14 g/mol) and reduced lipophilicity (logP ≈ 0.5). The absence of steric bulk allows for higher solubility in polar solvents.
4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid : The electron-withdrawing fluorine atom decreases electron density at the phenyl ring, slightly increasing acidity (pKa ≈ 4.2). The fluorophenyl group also enhances dipole-dipole interactions in the solid state.
Oxane-4-carboximidamide (C₆H₁₂N₂O₂) : Replacement of the carboxylic acid with an amidine group (–C(=NH)NH₂) introduces basicity (pKa ≈ 11–12) and metal-coordination capability.
Table 2: Structural and Electronic Comparison of Oxane Derivatives
The 3,5-dimethylphenyl group in this compound enhances lipophilicity and steric hindrance compared to simpler analogs, influencing reactivity in substitution and condensation reactions. This structural motif is critical in medicinal chemistry, where aryl groups often improve target binding affinity.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-7-11(2)9-12(8-10)14(13(15)16)3-5-17-6-4-14/h7-9H,3-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYKJYQYCCVGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCOCC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594457 | |
| Record name | 4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919017-08-6 | |
| Record name | 4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis from Ethyl Hydroxypropionate and Ethyl Acrylate
The patent CN104496858A outlines a scalable route for analogous oxane-carboxylic acid esters, adaptable to the target compound:
Step 1: Michael Addition
Ethyl 3-hydroxypropionate reacts with ethyl acrylate in tetrahydrofuran (THF) under basic conditions (K$$2$$CO$$3$$) to form ethyl 4-oxa-1,7-pimelate. This step proceeds via conjugate addition, yielding the diester intermediate.
Step 2: Dieckmann Cyclization
The diester undergoes intramolecular cyclization using sodium ethoxide (NaOEt) at −10°C to 0°C, forming the tetrahydropyran ring. For 4-(3,5-dimethylphenyl)oxane-4-carboxylic acid, the diester intermediate must incorporate the 3,5-dimethylphenyl group before cyclization. Modifications include:
- Replacing ethyl acrylate with a 3,5-dimethylphenyl-substituted acrylate derivative.
- Using 3,5-dimethylphenylpropiolate as a dipolarophile in the Michael addition step.
Yield : The patent reports ~60–78% yield for analogous compounds, contingent on steric and electronic effects of substituents.
Hydrolysis of Ester Precursors
Saponification of Ethyl 4-(3,5-Dimethylphenyl)oxane-4-carboxylate
The ethyl ester derivative is hydrolyzed to the carboxylic acid using aqueous NaOH or KOH in methanol/THF (1:1). This method mirrors the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid, where ethyl ester hydrolysis achieved 94% yield under mild conditions.
Reaction Conditions :
- Base : 5N NaOH (1.5 equiv)
- Solvent : THF/MeOH (1:1)
- Temperature : 20°C, 8 hours
- Workup : Acidification with HCl (pH 2) precipitates the product.
Mechanistic Insight :
The hydroxide ion nucleophilically attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Protonation yields the free acid.
Aryl Group Introduction via Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acids or esters can introduce the 3,5-dimethylphenyl group post-cyclization. For example:
- Synthesize 4-bromooxane-4-carboxylic acid ethyl ester.
- Couple with 3,5-dimethylphenylboronic acid using Pd(PPh$$3$$)$$4$$ and Na$$2$$CO$$3$$ in dioxane/water (3:1) at 80°C.
Challenges :
- Steric hindrance from the 3,5-dimethyl groups may reduce coupling efficiency.
- Competing protodeboronation requires optimized catalyst loading.
Enantioselective Synthesis Using Organocatalysts
N-Heterocyclic Carbene (NHC)-Catalyzed Cyclization
The ACS Chemical Reviews article describes oxetane synthesis via NHC-catalyzed stereoselective cyclization. Adapting this to tetrahydropyrans:
- React α-chloroaldehyde with 3,5-dimethylphenylacetylene in the presence of chiral NHC catalyst C1 .
- Oxidize the resulting alcohol to the carboxylic acid.
Advantages :
- High enantiomeric excess (ee >90%) for chiral centers.
- Mild conditions (room temperature, THF solvent).
Industrial-Scale Considerations
Cost-Effective Feedstock Selection
Green Chemistry Metrics
- Atom Economy : Dieckmann cyclization achieves 82% atom economy, excluding solvents.
- E-Factor : Hydrolysis steps generate minimal waste (E ≈ 1.2) compared to cross-coupling (E ≈ 5.8).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid has been identified as a valuable scaffold in drug design. Its structural features allow for modifications that can enhance the pharmacological properties of drugs.
- Bioisosteric Replacement : The compound can act as a bioisostere for carboxylic acids in drug molecules, potentially improving their metabolic stability and solubility. This is particularly relevant in the development of inhibitors for various diseases, including cancer and viral infections .
- Antiviral Agents : Research indicates that derivatives of this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. For instance, modifications to the compound's structure have resulted in increased potency against HIV strains .
Materials Science
The compound's unique bicyclic structure lends itself to applications in materials science:
- Synthesis of Advanced Materials : It can be utilized in the synthesis of new polymeric materials and metal-organic frameworks (MOFs), which are important for applications in catalysis and gas storage.
- Transparent Porous Materials : The rigidity and stability of the oxane structure make it suitable for developing transparent porous materials with specific optical properties.
Case Study 1: Drug Development
In a study focused on developing new HIV-1 NNRTIs, researchers synthesized several analogues based on this compound. These compounds were evaluated for their antiviral activity against HIV strains. The results indicated that certain modifications significantly enhanced their efficacy, demonstrating the potential of this compound in antiviral drug design .
Case Study 2: Material Applications
A recent investigation explored the use of this compound in creating MOFs with tailored porosity and functionality. The study highlighted how variations in the synthesis process could lead to materials with improved gas adsorption properties, making them suitable for environmental applications such as CO₂ capture.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
4-(3-Chlorophenyl)oxane-4-carboxylic Acid
- Molecular Formula : C₁₂H₁₃ClO₃
- Molecular Weight : 240.68 g/mol
- Key Differences: The 3-chlorophenyl group is electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa) compared to the dimethylphenyl analog.
- Applications : Used as an R&D intermediate, highlighting its role in synthesizing complex molecules .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Key Differences :
- The catechol (3,4-dihydroxyphenyl) group confers strong antioxidant activity, unlike the dimethylphenyl group in the target compound.
- Higher water solubility due to multiple hydroxyl groups.
- Applications : Widely used in cosmetics, supplements, and pharmacological research .
Compounds with 3,5-Dimethylphenyl Groups in Materials Science
OLED Emitters (e.g., PXZ-Mes3B)
- Structure: Incorporates 3,5-dimethylphenyl-boryl groups linked to phenoxazine or carbazole cores.
- Key Properties :
- Comparison : While the target compound lacks a conjugated emitter core, its dimethylphenyl group could similarly stabilize charge-transfer states in materials applications.
Oxane-Carboxylic Acid Derivatives with Complex Substituents
Polyhydroxy Oxane-Carboxylic Acids (–8)
- Example : 6-{[3,5-Dihydroxy-4-oxo-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
- Molecular Weight : ~580–600 g/mol
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
*EDG = Electron-donating group; EWG = Electron-withdrawing group
Biological Activity
4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a carboxylic acid functional group attached to an oxane ring substituted with a dimethylphenyl moiety. The molecular formula is , and its CAS number is 919017-08-6.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro.
- Antimicrobial Effects : There are indications of activity against specific bacterial strains.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells.
- Cell Signaling Pathways : It may modulate pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound could inhibit enzymes related to inflammatory responses or cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Reduces levels of inflammatory cytokines | |
| Antimicrobial | Active against Gram-positive bacteria |
Case Study: Anticancer Potential
A study investigated the effects of this compound on breast cancer cell lines (e.g., MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was partially attributed to the induction of apoptosis as evidenced by increased caspase activity.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 45 | Apoptosis induction |
| MDA-MB-231 | 60 | Cell cycle arrest |
Safety and Toxicity
Safety assessments have indicated that while the compound shows promising biological activities, further studies are needed to evaluate its toxicity profile. In preliminary tests, it exhibited low toxicity towards normal human fibroblast cells at therapeutic concentrations.
Q & A
Q. What analytical techniques are recommended for characterizing 4-(3,5-Dimethylphenyl)oxane-4-carboxylic acid?
To ensure structural and chemical purity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., 3,5-dimethylphenyl and oxane ring geometry) and assessing stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities, particularly if the compound is a synthetic intermediate .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Infrared Spectroscopy (IR) : To identify functional groups like the carboxylic acid (-COOH) and ether linkages in the oxane ring.
- X-ray Crystallography (if crystalline): For definitive structural confirmation.
Q. How can researchers optimize the synthesis yield of this compound?
Synthetic optimization often involves:
- Catalyst Screening : Testing Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) to facilitate cyclization of the oxane ring and coupling with the 3,5-dimethylphenyl group.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity, while ethers (THF) could improve stereochemical control.
- Temperature Gradients : Lower temperatures (0–25°C) may reduce side reactions during carboxylic acid formation.
- Purification Strategies : Column chromatography with silica gel or reverse-phase HPLC for isolating the target compound from byproducts .
Q. What are the key physicochemical properties influencing its pharmacological research applications?
- Partition Coefficient (LogP) : A calculated LogP of ~1.96 (similar to structurally related compounds) suggests moderate lipophilicity, which impacts membrane permeability .
- Polar Surface Area (PSA) : ~46.5 Ų, indicative of hydrogen-bonding potential, relevant for target binding (e.g., enzymes or receptors).
- Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~4-5) may influence solubility and ionization under physiological conditions.
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts).
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex spectra.
- Crystallographic Analysis : Resolve ambiguities in stereochemistry or substituent positioning .
- Impurity Profiling : Characterize byproducts (e.g., via tandem MS) to rule out interference .
Q. What computational strategies are effective for studying its interactions with biological targets?
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes under physiological conditions.
- Quantitative Structure-Activity Relationship (QSAR) Modeling : Corrogate structural features (e.g., methyl groups, oxane ring) with observed biological activity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH-Dependent Degradation : The carboxylic acid group may undergo hydrolysis at extreme pH (e.g., >10). Pre-experiment stability assays in buffers (pH 2–9) are critical.
- Thermal Stability : Thermal gravimetric analysis (TGA) can determine decomposition thresholds (e.g., >150°C) for storage and reaction planning.
- Light Sensitivity : UV-Vis spectroscopy to assess photodegradation, requiring amber glassware for light-sensitive steps .
Q. What role does the 3,5-dimethylphenyl group play in modulating biological activity?
- Steric Effects : The dimethyl groups may hinder binding to off-target receptors, improving selectivity.
- Electron-Donating Effects : Enhanced electron density could influence interactions with electrophilic enzyme active sites.
- Comparative Studies : Synthesize analogs (e.g., 3,5-difluorophenyl or unsubstituted phenyl) to isolate substituent contributions .
Q. How can researchers validate its role as a synthetic precursor for heterocyclic compounds?
- Derivatization Reactions : Test reactivity with amines (amide formation) or alcohols (esterification) to generate libraries of analogs.
- Ring-Opening Studies : Investigate oxane ring stability under acidic/basic conditions to assess utility in prodrug design.
- Cross-Coupling Catalysis : Explore Pd-mediated coupling (e.g., Suzuki-Miyaura) to append aryl/heteroaryl groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
